molecular formula C12H7F2NO2 B1439829 6-(3,5-Difluorophenyl)picolinic acid CAS No. 1226098-50-5

6-(3,5-Difluorophenyl)picolinic acid

Cat. No.: B1439829
CAS No.: 1226098-50-5
M. Wt: 235.19 g/mol
InChI Key: RPBRVJLENUJJBZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “6-(3,5-Difluorophenyl)picolinic acid” are not well-documented in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented in the available literature .

Scientific Research Applications

Phosphorescent Material Synthesis

6-(3,5-difluorophenyl)picolinic acid has been utilized in the synthesis of blue phosphorescent emitting materials. The incorporation of fluoro-substituted phenyl groups and picolinic acid as ligands in the structure of iridium complexes has been shown to finely tune the emission of these complexes, displaying bright blue-to-green luminescence. This application is significant for the development of OLED (organic light-emitting diode) technology, where efficient and tunable phosphorescent materials are crucial for high-performance displays and lighting systems (Xu et al., 2009).

Microbial Degradation of Picolinic Acid

Research into the microbial degradation of picolinic acid, a related compound to this compound, has identified novel pathways and enzymes involved in this process. This knowledge is essential for environmental bioremediation efforts, where the ability to break down potentially toxic compounds can help in the detoxification of polluted environments. For example, Alcaligenes faecalis strain JQ135 has been shown to utilize picolinic acid as its carbon and nitrogen source for growth, providing insights into the metabolic pathways that could potentially be applied to related compounds (Qiu et al., 2018).

Safety and Hazards

The safety information available indicates that “6-(3,5-Difluorophenyl)picolinic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “6-(3,5-Difluorophenyl)picolinic acid” are not well-documented in the available literature .

Biochemical Analysis

Biochemical Properties

6-(3,5-Difluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins (ZFPs), where it binds to these proteins, altering their structure and disrupting zinc binding, thereby inhibiting their function . This interaction is crucial as it affects the activity of ZFPs, which are involved in numerous cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, picolinic acid, a related compound, has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This suggests that this compound may have similar antiviral properties, impacting cellular processes related to viral entry and replication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to zinc finger proteins, disrupting their structure and inhibiting their function . This binding interaction leads to enzyme inhibition, affecting various cellular processes. Additionally, it may influence gene expression by altering the activity of transcription factors that rely on zinc finger proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that picolinic acid exhibits broad-spectrum antiviral activity over time, suggesting that this compound may have similar long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Picolinic acid has been shown to exhibit antiviral activity in pre-clinical animal models, such as the murine BALB/c model and the Syrian golden hamster model . These studies indicate that the compound’s efficacy and potential toxicity are dose-dependent. High doses may lead to adverse effects, while optimal dosages can provide therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized through a series of enzymatic reactions, including hydroxylation and decarboxylation. For instance, picolinic acid is converted into 6-hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, and 2,5-dihydroxypyridine in microbial cells . These metabolic pathways highlight the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

6-(3,5-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBRVJLENUJJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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